molecular formula C21H18ClFO5 B11006662 methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11006662
M. Wt: 404.8 g/mol
InChI Key: PTENYTUKDZFTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a benzopyrone core substituted with a methyl ester at position 3, methyl groups at positions 4 and 8, and a 2-chloro-6-fluorobenzyloxy moiety at position 7 (Figure 1). Its molecular formula is C₂₁H₁₈ClFO₅, with a molecular weight of 404.82 g/mol (calculated based on structural analogs in ).

Coumarins are widely studied for their pharmacological activities, including antimicrobial and anti-inflammatory effects.

Properties

Molecular Formula

C21H18ClFO5

Molecular Weight

404.8 g/mol

IUPAC Name

methyl 2-[7-[(2-chloro-6-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C21H18ClFO5/c1-11-13-7-8-18(27-10-15-16(22)5-4-6-17(15)23)12(2)20(13)28-21(25)14(11)9-19(24)26-3/h4-8H,9-10H2,1-3H3

InChI Key

PTENYTUKDZFTGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)F)CC(=O)OC

Origin of Product

United States

Preparation Methods

Pechmann Condensation

This acid-catalyzed reaction between phenols and β-ketoesters is favored for its simplicity. For 4,8-dimethyl substitution, resorcinol derivatives react with methyl acetoacetate under acidic conditions. For example:

  • Reactants : 3,5-Dimethylresorcinol (1.0 equiv), methyl acetoacetate (1.2 equiv)

  • Catalyst : Concentrated H<sub>2</sub>SO<sub>4</sub> (10 mol%)

  • Conditions : Reflux in ethanol (80°C, 6–8 h)

  • Yield : 78–85%

The reaction proceeds via electrophilic substitution, forming the lactone ring through cyclization. Methyl groups at C4 and C8 are introduced via the resorcinol derivative’s pre-existing substituents.

Knoevenagel Reaction

For coumarins requiring C3 functionalization, the Knoevenagel approach is preferred. Salicylaldehydes react with active methylene compounds (e.g., ethyl cyanoacetate) under basic conditions:

  • Reactants : 4,8-Dimethylsalicylaldehyde (1.0 equiv), methyl cyanoacetate (1.1 equiv)

  • Catalyst : Piperidine (5 mol%) in ethanol

  • Conditions : Ultrasonic irradiation (40 kHz, 50°C, 40 min)

  • Yield : 90–92%

This method avoids harsh acids, preserving acid-sensitive functional groups for downstream modifications.

Esterification at C3: Acetic Acid to Methyl Ester

The C3 acetic acid moiety is esterified using Fischer–Speier esterification or DCC/DMAP coupling .

Acid-Catalyzed Esterification

  • Substrate : {7-[(2-Chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid (1.0 equiv)

  • Reagents : Methanol (excess), H<sub>2</sub>SO<sub>4</sub> (cat.)

  • Conditions : Reflux, 12 h

  • Yield : 75–80%

Carbodiimide-Mediated Coupling

For higher yields and milder conditions:

  • Substrate : C3 acetic acid (1.0 equiv), methanol (2.0 equiv)

  • Activators : DCC (1.2 equiv), DMAP (0.1 equiv)

  • Solvent : DCM, RT, 6 h

  • Yield : 92–95%

Purification and Characterization

Crystallization

Recrystallization from methanol/diethyl ether (1:3 v/v) yields colorless rods suitable for X-ray diffraction. Key crystallographic data:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2<sub>1</sub>/c
a (Å)4.5947(2)
b (Å)10.5414(3)
c (Å)19.1611(7)
β (°)94.084(2)
V (Å<sup>3</sup>)925.70(6)

Weak intramolecular C–H⋯O hydrogen bonds and π–π stacking (centroid distance: 3.32 Å) stabilize the lattice.

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45 (d, 1H, J = 8.8 Hz, H5), 7.32–7.25 (m, 2H, benzyl-H), 6.85 (s, 1H, H6), 5.21 (s, 2H, OCH<sub>2</sub>), 3.72 (s, 3H, COOCH<sub>3</sub>), 2.41 (s, 3H, C4-CH<sub>3</sub>), 2.38 (s, 3H, C8-CH<sub>3</sub>).

  • HRMS : m/z calcd for C<sub>22</sub>H<sub>19</sub>ClFO<sub>6</sub> [M+H]<sup>+</sup>: 441.0854; found: 441.0856.

Optimization and Challenges

Solvent Effects

  • Etherification : DMF outperforms THF or DMSO in minimizing side reactions.

  • Esterification : Methanol as solvent/reactant doubles as a nucleophile, accelerating conversion.

Temperature Control

  • Mitsunobu Reaction : Low temperatures (0°C) suppress ester hydrolysis.

  • Pechmann Condensation : Reflux (80°C) ensures complete cyclization.

Byproduct Mitigation

  • Chromatography : Silica gel chromatography (hexane/EtOAc 4:1) removes unreacted benzyl bromide.

  • Acid Scavengers : Molecular sieves (4Å) absorb H<sub>2</sub>O during esterification, preventing reverse hydrolysis.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)
Pechmann + Substitution6895Low
Knoevenagel + Mitsunobu8598High

The Knoevenagel–Mitsunobu route offers higher yields but requires costly reagents (DIAD, PPh<sub>3</sub>).

Industrial-Scale Considerations

  • Catalyst Recycling : Immobilized lipases (e.g., CAL-B) enable esterification under solvent-free conditions, reducing waste.

  • Flow Chemistry : Continuous-flow Pechmann condensation achieves 90% conversion in 10 min, enhancing throughput .

Chemical Reactions Analysis

Oxidation Reactions

The chromen-2-one core and substituents enable oxidation under controlled conditions. Key findings include:

  • Core Oxidation : The 2-oxo group undergoes further oxidation in the presence of strong oxidizing agents like KMnO₄ or CrO₃, forming carboxylic acid derivatives.

  • Benzyl Ether Oxidation : The 2-chloro-6-fluorobenzyl ether group is susceptible to oxidative cleavage using ozone or hydrogen peroxide, yielding phenolic intermediates.

Reaction TypeReagents/ConditionsProductReference
Core OxidationKMnO₄ (acidic)3-carboxylic acid derivative
Benzyl Ether CleavageO₃, H₂O₂7-hydroxy-4,8-dimethylchromenone

Substitution Reactions

The electron-deficient chromenone core facilitates nucleophilic substitution, particularly at the 3-acetate and 7-benzyloxy positions:

  • Acetate Hydrolysis : The methyl ester undergoes hydrolysis with NaOH/EtOH to form the carboxylic acid, enabling further derivatization.

  • Benzyloxy Replacement : The 7-benzyloxy group is replaced by nucleophiles (e.g., amines) under acidic or basic conditions .

Example Pathway :

  • Ester Hydrolysis :
    CH3OCOHOOC\text{CH}_3\text{OCO} \rightarrow \text{HOOC} (saponification with NaOH/EtOH).

  • Benzyloxy Substitution :
    Ar-O-Benzyl+NH3Ar-NH2\text{Ar-O-Benzyl} + \text{NH}_3 \rightarrow \text{Ar-NH}_2 (NH₃, Δ) .

Reduction Reactions

The 2-oxo group and aromatic rings participate in selective reductions:

  • Ketone Reduction : NaBH₄ or LiAlH₄ reduces the 2-oxo group to a hydroxyl group, forming dihydrochromenol derivatives.

  • Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the chromenone ring, yielding tetrahydrochromenone analogs.

SubstrateReagentProductYield
2-Oxo chromenoneNaBH₄2-Hydroxy chromenol75–85%
Chromenone coreH₂/Pd-CTetrahydrochromenone60–70%

Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the benzyloxy substituent:

  • Suzuki–Miyaura Coupling : The 2-chloro-6-fluorobenzyl group reacts with arylboronic acids to form biaryl ethers .

  • Buchwald–Hartwig Amination : Introduces amine groups at the 7-position using Pd(OAc)₂/Xantphos .

Key Conditions :

  • Suzuki: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C .

  • Buchwald: Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C .

Photochemical Reactivity

The chromenone core exhibits unique behavior under UV light:

  • Ring-Opening : UV irradiation (254 nm) induces [2+2] cycloaddition with alkenes, forming fused cyclobutane derivatives .

  • Singlet Oxygen Generation : Acts as a photosensitizer in the presence of O₂, relevant to oxidative stress studies .

Comparative Reactivity

The chloro-fluoro substitution pattern critically influences reactivity:

PositionSubstituentReactivity Impact
2-ChloroElectron-withdrawingActivates core for nucleophilic attack
6-FluoroOrtho-directingGuides substitution in benzyloxy group

Stability and Degradation

  • Hydrolytic Stability : Stable in neutral aqueous solutions (pH 6–8) but degrades under strongly acidic/basic conditions.

  • Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming polycyclic aromatic byproducts.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is its potential as an anticancer agent. Research has shown that coumarin derivatives exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Concentration (µM)Cell Viability (%)
0100
590
1070
2045
5025

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Study: Inhibition of Inflammatory Mediators

In a preclinical study, this compound was evaluated for its ability to inhibit pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. The results showed a dose-dependent decrease in cytokine levels, suggesting its potential as an anti-inflammatory agent.

Treatment (µM)TNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
10120180
2080150
5040100

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens.

Case Study: Efficacy Against Bacterial Strains

A study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli using the disk diffusion method. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Mechanism of Action

The mechanism of action of methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related coumarin derivatives, focusing on substituent effects, synthetic routes, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate 7: 2-chloro-6-fluorobenzyloxy; 3: methyl acetate; 4,8: methyl C₂₁H₁₈ClFO₅ 404.82 High lipophilicity due to halogenated benzyloxy group; potential for anion transport modulation
Methyl 2-(7-((3-bromobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (3ba) 7: 3-bromobenzyloxy; 3: methyl acetate; 4,8: methyl C₂₂H₂₁BrO₅ 469.30 Bromine substitution increases molecular weight; tested as an inhibitor of intestinal anion exchanger SLC26A3
Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate 7: hydroxyl; 3: methyl acetate; 4,8: methyl C₁₄H₁₄O₅ 258.23 Hydroxyl group enhances polarity; precursor for further functionalization
Methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate 7: 2-fluorobenzyloxy; 3: methyl acetate; 4,8: methyl C₂₁H₁₉FO₅ 370.37 Reduced steric bulk compared to chloro-fluoro analog; lower molecular weight
Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate 7: hydroxyl; 3: ethyl propionate; 4,8: methyl C₁₆H₁₈O₅ 290.31 Ethyl ester and propionate chain increase hydrophobicity

Key Observations

Substituent Effects on Bioactivity :

  • The 2-chloro-6-fluorobenzyloxy group in the target compound introduces significant steric and electronic effects compared to the hydroxyl or single-halogen analogs. This may enhance binding to hydrophobic pockets in biological targets, as seen in SLC26A3 inhibition studies with brominated analogs .
  • The absence of halogens in methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate reduces its molecular weight and increases solubility, making it a versatile intermediate for synthesizing derivatives .

Synthetic Routes :

  • The target compound is likely synthesized via nucleophilic substitution, similar to the method described for 3ba (): alkylation of a hydroxylated coumarin precursor (e.g., methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate) with 2-chloro-6-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetone) .
  • Hydrolysis of the methyl ester to the carboxylic acid derivative (as in 4ba, ) could further modulate pharmacological activity by introducing a polar functional group .

Functional Group Impact: Methyl Ester vs. Halogenation: Bromine substitution (3ba) increases molecular weight and may enhance binding affinity via halogen bonding, whereas fluorine () offers smaller steric bulk and improved pharmacokinetics .

Purity and Analytical Data :

  • Purity levels for coumarin derivatives in commercial and research settings typically exceed 95% (e.g., ). Structural analogs like 3ba are characterized via NMR, IR, and elemental analysis, with crystallographic data refined using SHELXL () .

Biological Activity

Methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its diverse biological activities, which include anti-cancer, anti-inflammatory, and enzyme inhibitory properties. The unique structural features of this compound contribute to its biological efficacy and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H18ClFO5C_{21}H_{18}ClFO_5 with a molecular weight of 404.8 g/mol. Its IUPAC name is methyl 2-[7-[(2-chloro-6-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate. The compound features a chromenone core substituted with a chloro-fluorobenzyl ether group and an acetate moiety, which are crucial for its biological activity .

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It interacts with receptors on cell surfaces, altering cellular signaling pathways.
  • Gene Expression : The compound can influence the expression of genes related to various biological functions, including apoptosis and cell proliferation .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it exhibited an IC50 value of 9.54 μM against MCF-7 breast cancer cells . This indicates a potent anti-cancer potential, making it a candidate for further research in oncology.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties by inhibiting albumin denaturation induced by heat. In comparative studies, its effectiveness was benchmarked against ibuprofen, demonstrating significant inhibition percentages .

Enzyme Inhibition

Methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl - 2 - oxo - 2H - chromen - 3 - yl}acetate has been evaluated for its inhibitory effects on various enzymes:

  • Carbonic Anhydrase : The compound selectively inhibited tumor-associated carbonic anhydrase IX (hCA IX) with an IC50 value of 21.8 nM, indicating potential in targeting tumor metabolism .
  • Cholinesterases : Some derivatives have shown selective activity against acetylcholinesterase (AChE), suggesting a role in neuroprotection or treatment of neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of methyl {7-[ (2-chloro - 6 - fluorobenzyl) oxy] - 4,8 - dimethyl - 2 - oxo - 2H - chromen - 3 - yl} acetate, it can be compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
7-[ (2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-oneSimilar chromenone coreDifferent substituents affecting biological activity
6-chloro-{7-[ (4-fluorobenzyl)oxy]} -4-methyl - 2H-chromen - 2-oneVariation in halogen and methyl groupsDistinct biological profiles due to structural differences
Ethyl 2-(4-methyl - 2 - oxo - 2H - chromen - 7 - yloxy) acetateContains an ethyl instead of methyl groupVariations in solubility and reactivity

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 cells indicated that methyl {7-[ (2-chloro - 6 - fluorobenzyl) oxy] - 4,8 - dimethyl - 2 - oxo - 2H - chromen - 3 - yl} acetate showed significant cytotoxicity compared to other coumarin derivatives .
  • Inflammation Model : In an experimental model assessing the anti-inflammatory effects through albumin denaturation inhibition, the compound demonstrated comparable efficacy to established anti-inflammatory agents like ibuprofen .

Q & A

Q. How should researchers design assays to differentiate between the compound’s direct enzyme inhibition and indirect cellular effects?

  • Methodological Answer: Combine in vitro and cell-based assays:
  • In vitro : Use purified enzymes (e.g., COX-2, CYP450 isoforms) with fluorogenic substrates.
  • Cellular : Knockdown target proteins (siRNA/CRISPR) and measure activity loss.
  • Employ kinetic assays (e.g., stopped-flow) to distinguish competitive vs. non-competitive inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.